1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride
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Overview
Description
1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an α,β-unsaturated carbonyl compound. This reaction is often carried out in the presence of an acid catalyst under reflux conditions.
Substitution with 4-Chlorophenyl Group: The pyrazole ring is then subjected to a substitution reaction with a 4-chlorophenyl halide, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF with appropriate nucleophiles.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-tolylpyrazole: Similar in structure but with different substituents, leading to variations in biological activity.
3(5)-Aminopyrazoles: Share the pyrazole core but differ in the substitution pattern, affecting their reactivity and applications.
Uniqueness
1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride is unique due to its fused ring structure and the presence of the 4-chlorophenyl group, which may confer specific biological activities not observed in other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2503204-06-4 |
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Molecular Formula |
C12H13Cl2N3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(14)15-16;/h4-7H,1-3H2,(H2,14,15);1H |
InChI Key |
DNBXHVQWMVVKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2N)C3=CC=C(C=C3)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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